2-Cyclobutylcyclobutan-1-one
Overview
Description
2-Cyclobutylcyclobutan-1-one is a chemical compound with the CAS Number: 1803605-44-8 . It has a molecular weight of 124.18 and its IUPAC name is [1,1’-bi(cyclobutan)]-2-one . The physical form of this compound is liquid .
Physical And Chemical Properties Analysis
2-Cyclobutylcyclobutan-1-one is a liquid . It is stored at a temperature of 4°C . The compound has a molecular weight of 124.18 .Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : “2-Cyclobutylcyclobutan-1-one” is used in the synthesis and functionalization of cyclobutanes and cyclobutanones . These compounds are highly useful synthetic tools due to their inherent ring strain .
- Methods of Application : Cyclobutane and cyclobutanone derivatives can be prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol-, cyclopropylphenylthio- and selenium-carbinols ring expansions, or ring enlargement of oxaspiropentanes .
- Results or Outcomes : The selective modification of their structures can be strategically used in organic synthesis . Ring enlargement and ring contraction can be obtained regio- and stereoselectively by using a certain number of reaction conditions .
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Scientific Field: Material Science
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Scientific Field: Drug Discovery
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Scientific Field: Synthetic Chemistry
- Application : Bicyclobutanes, which can potentially be synthesized from “2-Cyclobutylcyclobutan-1-one”, have been identified as powerful synthetic workhorses .
- Methods of Application : New approaches for preparing, functionalizing, and using Bicyclobutanes in “strain-release” transformations have been developed .
- Results or Outcomes : The olefinic character of the bridgehead bond enables Bicyclobutanes to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .
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Scientific Field: Photoredox Catalysis
- Application : The compound can be used in the field of photoredox catalysis . The unique properties of strained hydrocarbons, such as bicyclo[1.1.0]butane, can be harnessed to access new regions of chemical space .
- Methods of Application : Photoredox catalysis can be used to promote the single-electron oxidation of bicyclo[1.1.0]butanes .
- Results or Outcomes : The resulting radical cations can undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions . This transformation is notable for the breadth of alkene classes that can be employed, including non-activated alkenes .
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Scientific Field: Chemical Synthesis
- Application : “2-Cyclobutylcyclobutan-1-one” can be used in the synthesis of various other ring systems .
- Methods of Application : The olefinic character of the bridgehead bond enables bicyclo[1.1.0]butanes to be elaborated into various other ring systems .
- Results or Outcomes : These strained rings have applications in synthesis and drug discovery .
Safety And Hazards
The safety information for 2-Cyclobutylcyclobutan-1-one includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is associated with the GHS07 pictogram and the signal word "Warning" .
properties
IUPAC Name |
2-cyclobutylcyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-4-7(8)6-2-1-3-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTULJBEFFHUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylcyclobutan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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